(R)-2-Amino-2-((R)-3-oxoisoxazolidin-5-yl)aceticacid
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Overview
Description
®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid is a chiral amino acid derivative with a unique structure that includes an isoxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the isoxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as catalytic hydrogenation, enzymatic resolution, and advanced purification methods like crystallization and chromatography are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry applications.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid is used as a building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and as a ligand for receptor studies. Its chiral nature makes it valuable for investigating stereoselective biological processes.
Medicine
In medicine, ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid is explored for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include binding to active sites, altering enzyme conformation, or affecting signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral amino acid derivatives and isoxazolidinone-containing molecules. Examples are (S)-2-Amino-2-((S)-3-oxoisoxazolidin-5-yl)acetic acid and ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)propanoic acid.
Uniqueness
What sets ®-2-Amino-2-(®-3-oxoisoxazolidin-5-yl)acetic acid apart is its specific chiral configuration and the presence of both amino and carboxylic acid groups. This combination provides unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H8N2O4 |
---|---|
Molecular Weight |
160.13 g/mol |
IUPAC Name |
(2R)-2-amino-2-[(5R)-3-oxo-1,2-oxazolidin-5-yl]acetic acid |
InChI |
InChI=1S/C5H8N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h2,4H,1,6H2,(H,7,8)(H,9,10)/t2-,4-/m1/s1 |
InChI Key |
NTHMUJMQOXQYBR-VVJJHMBFSA-N |
Isomeric SMILES |
C1[C@@H](ONC1=O)[C@H](C(=O)O)N |
Canonical SMILES |
C1C(ONC1=O)C(C(=O)O)N |
Origin of Product |
United States |
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